molecular formula C5H11NO2 B082381 Methyl 2-amino-2-methylpropanoate CAS No. 13257-67-5

Methyl 2-amino-2-methylpropanoate

Cat. No. B082381
CAS RN: 13257-67-5
M. Wt: 117.15 g/mol
InChI Key: HMZHEECHJWHZJX-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-methylpropanoate” is a chemical compound with the CAS Number: 13257-67-5 . It has a molecular weight of 117.15 and its IUPAC name is methyl 2-amino-2-methylpropanoate . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-2-methylpropanoate” is 1S/C5H11NO2/c1-5(2,6)4(7)8-3/h6H2,1-3H3 . The InChI key is HMZHEECHJWHZJX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-methylpropanoate” is a liquid . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Chemical Synthesis

“Methyl 2-amino-2-methylpropanoate” is a chemical compound with the formula C5H11NO2 . It is used in the synthesis of various other chemical compounds.

Pharmacokinetics

In the field of pharmacokinetics, “Methyl 2-amino-2-methylpropanoate” could potentially be used to study the body’s actions on the drug, including absorption, distribution, metabolism, and excretion .

Druglikeness

“Methyl 2-amino-2-methylpropanoate” could be studied for its druglikeness, which refers to the properties that would make it a good potential drug. These properties include solubility, permeability, and stability .

Lipophilicity

The lipophilicity of “Methyl 2-amino-2-methylpropanoate” could be studied. Lipophilicity is a property of a molecule that describes its solubility in fat compared to water. It is a concept used in many scientific fields, including pharmacology, biochemistry, and medicinal chemistry .

Water Solubility

“Methyl 2-amino-2-methylpropanoate” could be used in studies related to water solubility. Understanding the solubility of a compound in water is crucial in many fields, including environmental science, pharmacology, and chemical engineering .

Medicinal Chemistry

In medicinal chemistry, “Methyl 2-amino-2-methylpropanoate” could be used as a building block for the synthesis of more complex molecules. Its properties could be exploited to design and synthesize new drugs .

Safety And Hazards

“Methyl 2-amino-2-methylpropanoate” is classified as a dangerous substance. The hazard statements associated with it are H225-H314 , which means it is highly flammable and causes severe skin burns and eye damage. The precautionary statements are P210-P280-P305+P351+P338-P310 , which advise against exposure to heat, sparks, open flames, or hot surfaces, and recommend wearing protective gloves, clothing, and eye protection.

properties

IUPAC Name

methyl 2-amino-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2,6)4(7)8-3/h6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZHEECHJWHZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-methylpropanoate

CAS RN

13257-67-5
Record name Methyl 2-amino-2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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